molecular formula C10H8O3 B180643 Methyl 1-benzofuran-2-carboxylate CAS No. 1646-27-1

Methyl 1-benzofuran-2-carboxylate

Cat. No. B180643
CAS RN: 1646-27-1
M. Wt: 176.17 g/mol
InChI Key: GIJIKNIHYNIDSJ-UHFFFAOYSA-N
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Description

“Methyl 1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of “Methyl 1-benzofuran-2-carboxylate” and its derivatives has been the subject of various studies . For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzofuran-2-carboxylate” can be represented by the InChI string: InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 . The Canonical SMILES representation is COC(=O)C1=CC2=CC=CC=C2O1 .


Chemical Reactions Analysis

“Methyl 1-benzofuran-2-carboxylate” can undergo various chemical reactions. For example, it has been found that chloro-substitution and methoxy-substitution were superior to other substitutions in LYP inhibition .


Physical And Chemical Properties Analysis

“Methyl 1-benzofuran-2-carboxylate” is a compound with a boiling point of 257.7°C at 760 mmHg . It has a topological polar surface area of 39.4 Ų and a XLogP3 value of 2.5 . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

1. Potential Anticancer Properties

Research has identified a benzofuran derivative, similar to methyl 1-benzofuran-2-carboxylate, exhibiting moderate inhibitory activities against human cancer cell lines, suggesting potential applications in cancer research and therapy. This finding from the leaves of Nicotiana tabacum emphasizes the significance of benzofuran derivatives in medicinal chemistry and oncology (Xia et al., 2016).

2. Structural and Spectroscopic Properties

Investigations into the structural optimization, molecular docking analysis, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to methyl 1-benzofuran-2-carboxylate, have been conducted. These studies are crucial for understanding the reactivity of these molecules and their potential biological activities, including possible inhibitory effects against cancer and microbial diseases (Sagaama et al., 2020).

3. Synthesis of Derivatives with Antimicrobial Activity

The synthesis and characterization of various derivatives of methyl 1-benzofuran-2-carboxylate, specifically aimed at antimicrobial applications, have been a subject of research. This includes the development of halogen and aminoalkyl derivatives tested against a range of Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the potential of these compounds in the development of new antimicrobial agents (Krawiecka et al., 2012).

4. Applications in Organic Synthesis

Methyl 1-benzofuran-2-carboxylate and its derivatives have been utilized in organic synthesis, demonstrating their versatility and importance in the field of synthetic chemistry. For instance, the discovery of novel synthetic routes using artificial intelligence, leading to the assembly of bioactive benzofurans, showcases the compound's utility in developing new synthetic methodologies (Takabatake et al., 2020).

Safety And Hazards

“Methyl 1-benzofuran-2-carboxylate” is associated with certain safety hazards. It has been classified under the GHS07 hazard class . The associated hazard statements are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“Methyl 1-benzofuran-2-carboxylate” and its derivatives have shown promising results in various studies, particularly in the field of cancer research . Future research could focus on further exploring its anticancer properties and potential applications in other areas.

properties

IUPAC Name

methyl 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIKNIHYNIDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303014
Record name methyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzofuran-2-carboxylate

CAS RN

1646-27-1
Record name 1646-27-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-benzofuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzofuran-2-carboxylate
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Synthesis routes and methods I

Procedure details

After adding thionyl chloride (3.80 ml) to a solution of 2-benzofurancarboxylic acid (2.00 g) in MeOH (60 ml) at −40° C., the mixture was stirred for 19 hours while the temperature gradually increased to room temperature. The reaction solution was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/AcOEt=6/1) to obtain methyl 2-benzofurancarboxylate.
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Synthesis routes and methods II

Procedure details

The crude product 2 was placed into a 5-liter 3-necked round-bottomed flask equipped with a mechanical stirrer and a water trap. Toluene (1,900 ml) was added and the solution heated at reflux temperature (111° C.) until all water had been removed. Diazabicyclounde-7-ene (DBU) (65 g) was then added and the mixture was stirred at 111° C., without the water trap, until the starting material was no longer present, i.e., was not detectable by TLC monitoring. Most of the solvent (90%) was then distilled off. The residue was cooled to 25° C., and ethyl acetate (1,000 ml) was added. The mixture was transferred to a separatory funnel and the organic solution washed with 2N HCl (2×1,000 ml), then with water (1,000 ml). Drying was done over magnesium sulfate. The crude product (326.56 g) was a dark oil and was used directly in the next step. A small sample was purified for the purpose of structure elucidation: the crude material (2 g) was dissolved in ethyl ether and washed with 1N KOH. Drying was done over magnesium sulfate, the material was filtered, and the solvent evaporated. The oily residue was crystallized from isopropanol. The melting range is 53.8°-54° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
KSM Salih, MT Ayoub, HA Saadeh, NA Al-Masoudi… - …, 2007 - academia.edu
… The starting material, ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate (1) was synthesized through the steps … Bromination of ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate …
Number of citations: 16 www.academia.edu
RI Khusnutdinov, AR Baiguzina… - Russian Journal of Organic …, 2011 - Springer
… with CCl4 and methanol in the presence of iron catalyst to give methyl 1-benzofuran-2-carboxylate (II) (Scheme 1). Among the examined iron-containing compounds, Fe(acac)3, Fe(…
Number of citations: 15 link.springer.com
MA Bazin, L Bodero, C Tomasoni, B Rousseau… - European journal of …, 2013 - Elsevier
… Ethyl 4,6-dibenzyloxy-3-methyl-1-benzofuran-2-carboxylate 26 was then obtained using the method previously reported which included O-alkylation with ethyl bromoacetate and base-…
Number of citations: 59 www.sciencedirect.com
M Napiórkowska, M Cieślak, J Kaźmierczak-Barańska… - Molecules, 2019 - mdpi.com
… Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate was obtained according to Procedure 2. MW = 292.2839; C 15 H 16 O 6 ; Yield: 60%; white powder, mp 98–100 C; …
Number of citations: 30 www.mdpi.com
JA Turner, DJ Pernich - Journal of agricultural and food chemistry, 2002 - ACS Publications
… Methyl 5-[(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy]-2,3-dihydro-2-methyl-1-benzofuran-2-carboxylate (16a). A solution of 7.19 g (20 mmol) of alcohol 20a in 100 mL of acetone was …
Number of citations: 32 pubs.acs.org
EV Burgaz, M Yılmaz, AT Pekel, A Öktemer - Tetrahedron, 2007 - Elsevier
… Methyl 1-benzofuran-2-carboxylate was prepared from the reaction of 1-benzofuran-2-carboxylic acid and MeOH in HCl described in the literature. Yield (17.2 g) 93% as a light brown …
Number of citations: 76 www.sciencedirect.com
M Yilmaz, N UZUNALİOĞLU… - Turkish Journal of …, 2008 - journals.tubitak.gov.tr
… Suspension in 100 mL of dry toluene of methyl 1-benzofuran-2-carboxylate (17.6 g, 0.1 mole) that was synthesised by esterification of 1-benzofuran-2-carboxylic acid and MeOH in HCl …
Number of citations: 21 journals.tubitak.gov.tr
S Bhargava, D Rathore - Letters in Organic Chemistry, 2017 - ingentaconnect.com
… -2,7- dicarboxamide (93b), 4,6-Dimethoxy-3-methyl-N-2-pyridin-4-yl-1-benzofuran2,7-dicarboxamide (93c) and Ethyl 4,6-dibenzyloxy-7carbamoyl-3-methyl-1-benzofuran-2-carboxylate (…
Number of citations: 21 www.ingentaconnect.com
AA Al-Rifai, MT Ayoub, AK Shakya… - Medicinal Chemistry …, 2012 - Springer
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins (5a–c), benzofuran (6), and benzoxazol (7) were synthesized through the reaction of 7-amino-4-…
Number of citations: 30 link.springer.com
M Llovera, M Balcells, M Torres… - Journal of agricultural …, 2005 - ACS Publications
The polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one (4HM2F) with 21 carboxylic acids using polystyrene-carbodiimide (PS-carbodiimide) yielded an ester library. Four of …
Number of citations: 18 pubs.acs.org

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